Germanium tetrachloride

Descripción general

Descripción

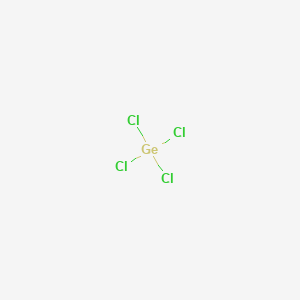

Germanium tetrachloride is a colorless, fuming liquid with a peculiar, acidic odor . It is used as an intermediate in the production of purified germanium metal . In recent years, GeCl4 usage has increased substantially due to its use as a reagent for fiber optic production .

Synthesis Analysis

Most commercial production of germanium is from treating flue-dusts of zinc- and copper-ore smelters . Germanium tetrachloride can be generated directly from GeO2 (germanium dioxide) by dissolution of the oxide in concentrated hydrochloric acid . The resulting mixture is fractionally distilled to purify and separate the germanium tetrachloride from other products and impurities . The GeCl4 can be rehydrolyzed with deionized water to produce pure GeO2, which is then reduced under hydrogen to produce germanium metal .Molecular Structure Analysis

Germanium tetrachloride has a tetrahedral molecular shape . The molecular formula is GeCl4 .Chemical Reactions Analysis

Germanium tetrachloride reacts with water, hydrolyzing to germanium oxide and hydrochloric acid . The rate of hydrolysis is slower than the corresponding silicon analog, with hydrolysis occurring only partially .Physical And Chemical Properties Analysis

Germanium tetrachloride is a colorless liquid with a density of 1.879 g/cm3 at 20 °C and 1.844 g/cm3 at 30 °C . It has a melting point of -49.5 °C and a boiling point of 86.5 °C . It is soluble in water and hydrolyzes . It is also soluble in ether, benzene, chloroform, CCl4, and very soluble in HCl, dilute H2SO4 .Aplicaciones Científicas De Investigación

Semiconductor Manufacturing

Germanium tetrachloride: is pivotal in the semiconductor industry. It serves as a precursor for the production of high-purity germanium through hydrogen reduction . The process involves the catalytic hydrogen reduction of liquid GeCl₄ to produce germanium nanomaterials, which are essential for microelectronics and solar cells due to their excellent photoelectric conversion efficiency .

Fiber Optics

In the field of fiber optics, GeCl₄ is used to increase the refractive index of the silica glass core of fiber-optic lines . This doping process enhances signal transmission quality by preventing signal loss, which is crucial for maintaining the integrity of data transmission over long distances.

Infrared Optics

Due to its excellent infrared transmittance, GeCl₄ is used in the manufacturing of infrared optics . These are utilized in various applications such as thermal imaging, night vision equipment, and spectroscopy.

Photovoltaic Devices

GeCl₄ is employed in the production of germanium substrates for photovoltaic devices . These devices, which convert light into electricity, benefit from germanium’s high photoelectric conversion efficiency, making it a valuable material for solar energy applications.

Nanomaterial Synthesis

The compound is instrumental in the synthesis of germanium nanomaterials. Researchers utilize GeCl₄ for the preparation of germanium nanoparticles and nanowires, which have applications in electronics, photonics, and as catalysts in chemical reactions .

Optical Coatings

Germanium tetrachloride is used in the deposition of optical coatings. These coatings are applied to lenses and other optical components to modify their reflective and transmissive properties, which is essential for improving the performance of optical systems .

Chemical Vapor Deposition (CVD)

GeCl₄ is a key reagent in the CVD process to create thin films of germanium on substrates . This technique is widely used in the electronics industry to produce layers of materials with precise thicknesses and high purity.

Advanced Material Research

Lastly, GeCl₄ is a subject of ongoing research for its potential in advanced material applications. Studies are exploring its use in novel semiconductor devices, spintronics, and other cutting-edge technologies .

Safety And Hazards

Direcciones Futuras

Germanium telluride (GeTe)-based compounds have drawn attention as one of the most promising thermoelectrics for mid-to-high-temperature applications such as heat recovery from automotive exhaust emissions and radioisotope thermoelectric generators . The thermoelectric performance of GeTe-based materials can be improved by general methods such as band engineering and phonon engineering .

Propiedades

IUPAC Name |

tetrachlorogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl4Ge/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXRMSFAVATTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeCl4, Cl4Ge | |

| Record name | Germanium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Germanium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044350 | |

| Record name | Germanium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid that fumes in air; Peculiar acidic odor; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Germane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Germanium tetrachloride | |

CAS RN |

10038-98-9 | |

| Record name | Germanium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10038-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010038989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium tetrachloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMANIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSV1R803C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of germanium tetrachloride?

A1: Germanium tetrachloride is represented by the molecular formula GeCl4 and has a molecular weight of 214.40 g/mol.

Q2: Is there spectroscopic data available for germanium tetrachloride?

A2: Yes, researchers have utilized infrared (IR) spectroscopy, ¹H NMR spectroscopy, and ⁷⁷Se NMR spectroscopy to characterize germanium tetrachloride and its derivatives. [, , ] These techniques provide valuable insights into the compound's structure and bonding characteristics.

Q3: Can you explain the significance of germanium tetrachloride purity in optical fiber production?

A3: High-purity germanium tetrachloride is crucial in optical fiber manufacturing as impurities can significantly impact the optical properties of the final product. [, , ] Contaminants can lead to signal attenuation and other performance issues.

Q4: What methods are employed to purify germanium tetrachloride?

A4: Several methods are available for purifying germanium tetrachloride, including:

- Multiple Distillation: A common commercial process involving repeated distillations in the presence of chlorine and hydrochloric acid. []

- Extraction with Hydrochloric Acid and Oxidizing Agent: This method leverages the differing solubilities of germanium tetrachloride and its impurities in hydrochloric acid. []

- Cold Plasma Treatment: An innovative technique using cold plasma to target and remove hydrogen-containing impurities. [, , , ]

Q5: How can germanium be recovered from industrial byproducts?

A5: Germanium can be effectively recovered from various industrial wastes:

- Hydrolysis Filtrate of Germanium Tetrachloride: Magnesium compounds can precipitate germanium from the filtrate, which is then converted back to germanium tetrachloride via distillation. []

- Zinc Dross: A multi-step process involving oxidation, leaching, and distillation can recover germanium from zinc dross with high efficiency. []

- Bismuth Germanate Crystal Processing Wastes: Treating these wastes with hydrochloric acid and potassium permanganate allows for the separation and recovery of both germanium and bismuth. []

- Chromium-Germanium Alloy Waste Material: A wet method employing a sodium hydroxide and hydrogen peroxide dissolution system can effectively recover germanium from this complex waste stream. []

Q6: How does germanium tetrachloride react with hydrogen?

A6: Hydrogen reduction of germanium tetrachloride is a key process for producing elemental germanium. [] Thermodynamic analysis reveals five independent reactions occurring within the Ge-Cl-H system, with temperature, pressure, and feed ratio significantly influencing the deposition rate of germanium. []

Q7: Can you describe the use of germanium tetrachloride in synthesizing organogermanium compounds?

A7: Germanium tetrachloride serves as a starting material in various organogermanium syntheses:

- Synthesis of Germanium β-Methalloxides: Reacting germanium tetrachloride with 3-methallyl alcohol in the presence of ammonia yields germanium tetra-β-methalloxide. []

- Production of Poly(trimethylgermylmethyl methacrylate–co–chloromethylstyrene): This organogermanium resist material is synthesized using a process starting from germanium tetrachloride. []

Q8: Are there any applications of germanium tetrachloride in coordination chemistry?

A8: Yes, germanium tetrachloride forms complexes with various ligands:

- Complexes with Niacin, Nicotinic Amide, and Isonicotinic Hydrazide: These complexes exhibit antihypoxic, hepatoprotective, antioxidant, and membrane-stabilizing properties. []

- Sulfomanide Schiff Base Complexes: These complexes have been synthesized and characterized, providing insights into germanium's coordination behavior. []

Q9: What are the environmental concerns related to germanium tetrachloride?

A9: While germanium tetrachloride is essential for various industrial applications, its release into the environment raises concerns due to potential risks to ecosystems. [] Research on its ecotoxicological effects and mitigation strategies is crucial.

Q10: Are there alternative methods for germanium processing with reduced environmental impact?

A10: Yes, researchers are exploring chlorine-free protocols for processing germanium, aiming to minimize the environmental footprint associated with traditional methods reliant on chlorine and hydrochloric acid. []

Q11: How are impurities in germanium tetrachloride analyzed?

A11: Several analytical techniques are used to identify and quantify impurities in high-purity germanium tetrachloride:

- Zeeman-effect electrothermal atomic absorption spectrometry: This method offers high sensitivity for determining trace elements in various germanium-containing materials. []

- Gas chromatographic-mass spectrometry: This technique, coupled with hydrolysis and extraction steps, enables the identification and quantification of a wide range of organic and inorganic impurities. []

Q12: What are some emerging areas of research related to germanium tetrachloride?

A12: Ongoing research focuses on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)